2-(1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Description

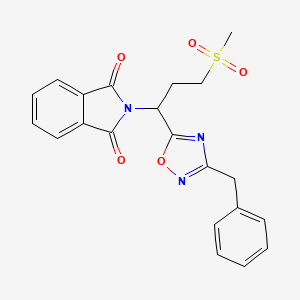

The compound 2-(1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a structurally complex molecule featuring an isoindoline-1,3-dione (phthalimide) core linked to a propyl chain substituted with a methylsulfonyl group and a 3-benzyl-1,2,4-oxadiazol-5-yl moiety. Its methylsulfonyl group enhances polarity and electrophilicity, while the benzyl-oxadiazole moiety may contribute to π-π interactions or hydrogen bonding, influencing reactivity and target binding.

Properties

IUPAC Name |

2-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-30(27,28)12-11-17(24-20(25)15-9-5-6-10-16(15)21(24)26)19-22-18(23-29-19)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDWDOLUXGWNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindoline core and subsequent modifications to introduce the oxadiazole and sulfonyl groups. The detailed synthetic route is often characterized by reactions such as condensation and cyclization.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. Below are key findings from studies focusing on its biological activity:

Antimicrobial Activity

- Inhibition Zones : The compound has shown significant antimicrobial activity against various pathogens. For example, it exhibited inhibition zones of 15 cm against Staphylococcus aureus and 18 cm against Candida albicans in disk diffusion assays .

- Mechanism of Action : The antimicrobial action may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways due to its complex structure.

Case Studies

Several studies have explored the biological activities of similar compounds or derivatives:

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and stability of the compound. These studies provide insights into the molecular interactions that underpin its biological activities.

DFT Findings

- HOMO-LUMO Gap : The energy gap calculated using DFT methods indicates potential reactivity and stability, which correlates with observed biological activities.

Toxicity Assessment

Preliminary toxicity assessments have been conducted using zebrafish embryos, which serve as a model for evaluating developmental toxicity. The results suggest that while some derivatives exhibit promising biological activities, their safety profiles must be thoroughly evaluated before clinical application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Target Compound : Features a propyl chain with methylsulfonyl (electron-withdrawing) and 3-benzyl-1,2,4-oxadiazol-5-yl (aromatic, hydrogen-bond acceptor) substituents. The extended structure increases steric bulk and polarity compared to analogs.

- 3b (2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione) : Shares the phthalimide core but substitutes the propyl chain with a benzyl-boronic ester , enabling participation in Suzuki-Miyaura cross-coupling reactions .

- 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione : Lacks the methylsulfonyl group and propyl chain, instead attaching a methyl-isopropyl-oxadiazole directly to phthalimide, reducing molecular weight and polarity .

Physicochemical Properties

- Polarity : The target’s sulfonyl group increases hydrophilicity compared to the boronic ester (3b) and isopropyl-oxadiazole analogs.

- Molecular Weight : The target’s extended substituents result in a higher molecular weight (~425 g/mol) versus 3b (353 g/mol) and the isopropyl analog (271 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.